molecular formula C22H15NO7 B11632879 SARS-CoV-2 3CLpro-IN-6

SARS-CoV-2 3CLpro-IN-6

Cat. No.: B11632879
M. Wt: 405.4 g/mol
InChI Key: PXEAOWXHVUSAAR-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 3CLpro-IN-6: is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. The 3C-like protease, also known as the main protease, is essential for the viral replication and transcription processes. By inhibiting this protease, this compound aims to prevent the virus from replicating and spreading within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of solid-phase peptide synthesis, where peptides are assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using techniques such as liquid chromatography and mass spectrometry .

Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a prokaryotic expression system, such as Escherichia coli. The recombinant 3C-like protease is expressed and purified as a highly soluble and functionally active protease. This method allows for the production of large quantities of the compound, which is essential for its use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: SARS-CoV-2 3CLpro-IN-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its stability.

    Substitution: Substitution reactions involve replacing specific functional groups within the compound to improve its binding affinity to the 3C-like protease.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and product purity .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and stability. These modified compounds are then tested for their efficacy in inhibiting the 3C-like protease and preventing viral replication .

Scientific Research Applications

Chemistry: In chemistry, SARS-CoV-2 3CLpro-IN-6 is used as a model compound to study the inhibition mechanisms of viral proteases. Researchers use it to develop new synthetic methods and optimize reaction conditions for producing similar inhibitors .

Biology: In biological research, the compound is used to study the replication and transcription processes of the SARS-CoV-2 virus. It helps in understanding how the virus interacts with host cells and identifying potential targets for antiviral therapies .

Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for treating COVID-19. Clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics in humans .

Industry: In the pharmaceutical industry, the compound is used in high-throughput screening assays to identify new inhibitors of the 3C-like protease. It serves as a reference compound for developing new antiviral drugs .

Mechanism of Action

SARS-CoV-2 3CLpro-IN-6 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. The compound forms a covalent bond with the cysteine residue at the active site, preventing the protease from cleaving viral polyproteins. This inhibition blocks the processing of viral polyproteins into functional nonstructural proteins, which are essential for viral replication and transcription .

Comparison with Similar Compounds

Uniqueness: SARS-CoV-2 3CLpro-IN-6 is unique in its ability to form a stable covalent bond with the active site cysteine residue, providing prolonged inhibition of the protease. This stability makes it a promising candidate for further development as a therapeutic agent against COVID-19 .

Biological Activity

SARS-CoV-2 3CLpro-IN-6 is a compound designed to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which plays a critical role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.

Overview of 3CLpro Function

The 3CLpro enzyme is essential for processing the viral polyproteins into functional non-structural proteins necessary for viral replication. It cleaves the polyprotein at multiple sites, making it a validated target for antiviral drug development. The active site of 3CLpro contains a catalytic dyad composed of Cys145 and His41, which is crucial for its enzymatic activity .

This compound functions by binding to the active site of the protease, inhibiting its ability to cleave polyproteins. This inhibition prevents the replication of the virus within host cells. The compound's efficacy is often measured through various assays, including fluorescence resonance energy transfer (FRET) assays, which quantify protease activity in the presence of inhibitors .

Structure-Activity Relationship (SAR)

The design of this compound is based on structural insights gained from co-crystallization studies with other known inhibitors. The structure-activity relationship studies indicate that modifications to the core structure can significantly impact binding affinity and inhibitory potency against 3CLpro. For instance, compounds with electrophilic warheads have shown enhanced inhibitory effects due to their ability to form covalent bonds with the catalytic cysteine residue .

Research Findings

Recent studies have highlighted various aspects of this compound and related compounds:

In Vitro Studies

  • Inhibition Potency : Compounds similar to this compound have demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of protease activity .
  • Selectivity : Research has shown that certain inhibitors exhibit selectivity towards SARS-CoV-2 over other coronaviruses, which is crucial for minimizing off-target effects .

Case Studies

  • Chetomin : A study on chetomin revealed its binding stability with 3CLpro during molecular dynamics simulations, indicating potential as an antiviral candidate .
  • S-217622 : This noncovalent inhibitor showed effective antiviral activity against multiple variants of SARS-CoV-2 in vitro and demonstrated dose-dependent inhibition in animal models .

Data Table: Summary of Inhibitory Activities

CompoundIC50 (nM)EC50 (μM)Mechanism
This compoundTBDTBDCompetitive inhibition
Chetomin530.53Covalent bond formation
S-217622TBDTBDNoncovalent binding
IvermectinTBD>0.5Dimerization interference

Properties

Molecular Formula

C22H15NO7

Molecular Weight

405.4 g/mol

IUPAC Name

methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate

InChI

InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13-

InChI Key

PXEAOWXHVUSAAR-LGMDPLHJSA-N

Isomeric SMILES

COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.